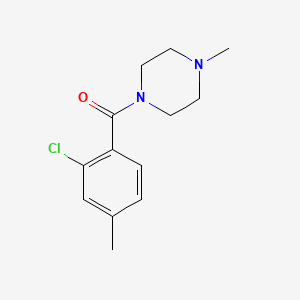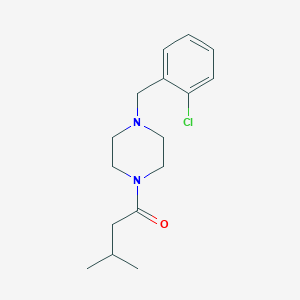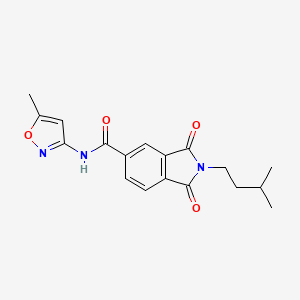
1-(3-phenylpropanoyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-phenylpropanoyl)-4-piperidinecarboxamide, also known as CPP, is a synthetic compound that has been used extensively in scientific research. CPP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various biological processes.
作用機序
The exact mechanism of action of 1-(3-phenylpropanoyl)-4-piperidinecarboxamide is not fully understood, but it is thought to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in the regulation of synaptic plasticity and memory formation, and by enhancing its activity, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide may improve cognitive function and memory.
Biochemical and Physiological Effects:
1-(3-phenylpropanoyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects, including increasing the release of certain neurotransmitters such as acetylcholine and dopamine. Additionally, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide has been shown to have analgesic effects, reducing pain perception in animal models.
実験室実験の利点と制限
One of the main advantages of using 1-(3-phenylpropanoyl)-4-piperidinecarboxamide in lab experiments is its well-established safety profile. 1-(3-phenylpropanoyl)-4-piperidinecarboxamide has been extensively studied and has been shown to have minimal toxicity and side effects. Additionally, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using 1-(3-phenylpropanoyl)-4-piperidinecarboxamide in lab experiments is its specificity. Because 1-(3-phenylpropanoyl)-4-piperidinecarboxamide acts on the NMDA receptor, it may not be useful for studying other biological processes that do not involve this receptor. Additionally, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide may not be effective in all animal models or under all experimental conditions.
将来の方向性
There are a number of potential future directions for research involving 1-(3-phenylpropanoyl)-4-piperidinecarboxamide. One area of interest is the use of 1-(3-phenylpropanoyl)-4-piperidinecarboxamide as a potential treatment for cognitive disorders such as Alzheimer's disease. Additionally, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide may be useful in the development of new pain management therapies or as a tool for studying the mechanisms of drug addiction and withdrawal.
In conclusion, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide is a valuable tool for scientific research, with a well-established safety profile and a variety of biochemical and physiological effects. While there are limitations to its use, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide has the potential to be used in a wide range of research applications and may lead to new insights into the mechanisms of various biological processes.
合成法
1-(3-phenylpropanoyl)-4-piperidinecarboxamide can be synthesized using a variety of methods, but one of the most commonly used is the reaction of piperidine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with a carboxylic acid to form 1-(3-phenylpropanoyl)-4-piperidinecarboxamide.
科学的研究の応用
1-(3-phenylpropanoyl)-4-piperidinecarboxamide has been used in a wide range of scientific research applications, including studies of the central nervous system, pain management, and drug addiction. 1-(3-phenylpropanoyl)-4-piperidinecarboxamide has been shown to enhance the activity of certain neurotransmitters, which can lead to improved cognitive function and memory. Additionally, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide has been used as a tool to study the mechanisms of drug addiction and withdrawal, and has been shown to reduce the severity of withdrawal symptoms in animal models.
特性
IUPAC Name |
1-(3-phenylpropanoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c16-15(19)13-8-10-17(11-9-13)14(18)7-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAAEQQDQMILRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropanoyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5761848.png)
![ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5761851.png)

![2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5761876.png)
![1-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}piperidine](/img/structure/B5761880.png)
![N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)
![2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide](/img/structure/B5761902.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)
![N-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5761906.png)


